![molecular formula C14H25NO3 B580525 Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate CAS No. 1333384-43-2](/img/structure/B580525.png)
Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate
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Overview
Description
Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate is a chemical compound with the CAS Number: 1333384-43-2 . It has a molecular weight of 255.36 . The compound is typically stored at room temperature and appears as a white solid .
Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code for the compound is 1S/C14H25NO3/c1-12(2,3)18-11(17)15-14-7-4-13(10-16,5-8-14)6-9-14/h16H,4-10H2,1-3H3,(H,15,17) .Physical And Chemical Properties Analysis
The compound is a white solid . It has a molecular weight of 255.36 .Scientific Research Applications
Proton-induced intra-complex hydride transfer : A study discussed the behavior of alpha, omega-diphenylalkane containing a tert-butyl group and a bicyclo[2.2.2]octane unit, demonstrating its potential in generating ion/neutral complexes (C. Matthias, B. Bredenkötter, D. Kuck, 2003).
Synthesis and molecular structure analysis : Research focused on synthesizing tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, and analyzing its molecular structure using various techniques (T. Moriguchi et al., 2014).
Enantioselective synthesis of carbocyclic analogues : This research involved the synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a key intermediate for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides (M. Ober et al., 2004).
Benzyl carbamate synthesis for CCR2 antagonists : A study described the synthesis of benzyl carbamate as an intermediate for potent CCR2 antagonists, highlighting the key steps in the process (C. Campbell et al., 2009).
EPR study of bicyclo[2.2.2]oct-1-yl and triptycyl radicals : This research explored the generation and behavior of 4-substituted bicyclo[2.2.2]oct-1-yl radicals, contributing to the understanding of radical chemistry and reaction mechanisms (G. Binmore et al., 1995).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-14-7-4-13(10-16,5-8-14)6-9-14/h16H,4-10H2,1-3H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLNOMXSFKLMOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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